2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one
Overview
Description
2-Amino-6-(3-methylbutyl)pyrimidin-4(3H)-one, also known as 3-Methylbutylpyrimidin-4-one, is a synthetic organic compound that is widely used in scientific research applications due to its unique properties. It is a heterocyclic compound, which means that it contains a ring of atoms that are not all the same. This compound has a wide range of applications in various fields, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Hydrogen Bond Framework : Research on derivatives of 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one has revealed the formation of complex hydrogen-bonded structures. For instance, these compounds can form a three-dimensional hydrogen-bonded framework and ribbons of fused hydrogen-bonded rings, which is significant for understanding molecular interactions and crystal engineering (Rodríguez et al., 2007).
Tautomeric Forms and Crystal Packing
- Tautomeric Behavior : In crystallography, these compounds have demonstrated the ability to adopt different tautomeric forms (1H or 3H), which influences their hydrogen-bonding patterns in crystals. This is crucial for understanding pharmaceutical ingredients and model systems (Gerhardt & Bolte, 2016).
Chemical Modifications and Reactions
- Cyanoacetylation Reactions : Studies have shown the ability of 6-aminopyrimidines, including 2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one derivatives, to undergo cyanoacetylation. This has implications for the synthesis of various novel compounds (Quiroga et al., 2008).
properties
IUPAC Name |
2-amino-4-(3-methylbutyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6(2)3-4-7-5-8(13)12-9(10)11-7/h5-6H,3-4H2,1-2H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJBPFPFSGVPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(3-methylbutyl)pyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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